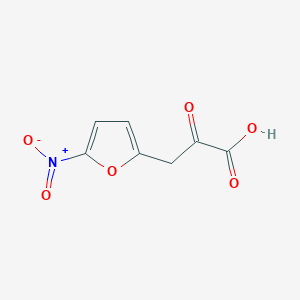

3-(5-Nitrofuran-2-yl)-2-oxopropanoic acid

Description

Properties

Molecular Formula |

C7H5NO6 |

|---|---|

Molecular Weight |

199.12 g/mol |

IUPAC Name |

3-(5-nitrofuran-2-yl)-2-oxopropanoic acid |

InChI |

InChI=1S/C7H5NO6/c9-5(7(10)11)3-4-1-2-6(14-4)8(12)13/h1-2H,3H2,(H,10,11) |

InChI Key |

XNMQFFXCZZCEPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Route via 5-Nitrofuran-2-carboxylic Acid Derivatives

The most documented approach to compounds structurally related to 3-(5-nitrofuran-2-yl)-2-oxopropanoic acid involves starting from 5-nitrofuran-2-carboxylic acid or its activated derivatives (e.g., acid chlorides). For example, acylation reactions using 5-nitrofuran-2-carboxylic acid chloride have been reported to prepare related amides and keto derivatives under mild conditions, typically in the presence of bases such as triethylamine in dichloromethane solvent under nitrogen atmosphere at room temperature.

- Conversion of 5-nitrofuran-2-carboxylic acid to its acid chloride using thionyl chloride.

- Reaction of the acid chloride with appropriate nucleophiles (amines or enolates) to form the desired keto acid or amide.

- Purification by column chromatography to isolate the target compound.

This general procedure can be adapted to synthesize this compound by employing suitable nucleophiles or intermediates that introduce the oxopropanoic acid moiety.

Nitration and Functional Group Transformations

Nitration of furan derivatives is a critical step in introducing the nitro group at the 5-position. While direct nitration can be challenging due to over-oxidation or ring degradation, controlled nitration using stable nitrating agents such as anhydrous potassium nitrate (KNO3) in concentrated sulfuric acid has been shown to provide high yields and purity for related nitroheterocycles.

This method involves:

- Dissolving the furan precursor in concentrated sulfuric acid.

- Slow addition of anhydrous KNO3 under controlled temperature (around 40°C).

- Stirring for a defined period (e.g., 2 hours) to ensure complete nitration.

- Quenching the reaction by pouring into water and adjusting pH with sodium bicarbonate to precipitate the nitro compound.

- Filtration and drying to obtain the nitrated furan derivative.

This approach minimizes acid mist, oxidation side reactions, and environmental pollution, providing a safer and more efficient route to nitrofuran compounds.

Knoevenagel Condensation and Subsequent Oxidation

Another synthetic strategy involves the Knoevenagel condensation of 5-nitrofuran-2-carbaldehyde with active methylene compounds such as pyruvic acid or its esters, followed by oxidation or hydrolysis to yield the 2-oxopropanoic acid derivative.

Typical conditions:

- Use of base catalysts (e.g., piperidine or ammonium acetate) in solvents like ethanol or acetonitrile.

- Heating under reflux to drive condensation.

- Isolation of the α,β-unsaturated intermediate.

- Controlled oxidation or hydrolysis to introduce the keto acid functionality.

This method allows for modular construction of the molecule and has been used in related nitrofuran derivatives synthesis.

Data Tables Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid chloride formation | 5-nitrofuran-2-carboxylic acid + SOCl2 | Room temp | 5 hours | N/A | Under N2 atmosphere, DCM solvent |

| Acylation with nucleophile | Acid chloride + amine/enolate + Et3N | Room temp | 5 hours | 70-85 | Purification by column chromatography |

| Nitration | Furan derivative + KNO3 + H2SO4 | 40°C | 2 hours | 75-90 | pH adjusted to ~6.5 for max yield |

| Knoevenagel condensation | 5-nitrofuran-2-carbaldehyde + pyruvic acid | Reflux | 3-6 hours | 65-80 | Base catalyzed, solvent ethanol |

Research Discoveries and Optimization Insights

The use of anhydrous potassium nitrate as a nitrating agent in sulfuric acid provides a controlled and environmentally friendlier nitration method compared to traditional mixed acid nitrations, resulting in higher purity and yields of nitrofuran derivatives.

pH control during the work-up phase is critical; maintaining the solution pH around 6.5 optimizes precipitation and yield of the nitro compound, while higher pH values lead to formation of soluble salts and reduced yields.

The Gewald multicomponent reaction has been employed to prepare 2-amino-thiophenes as intermediates for related nitrofuran compounds, indicating the versatility of multicomponent strategies in heterocyclic synthesis.

Column chromatography remains the standard purification technique to isolate the target compounds due to the presence of closely related by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitrofuran-2-yl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Electrophilic reagents like bromine and chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated furans.

Scientific Research Applications

3-(5-Nitrofuran-2-yl)-2-oxopropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its antibacterial properties against Gram-positive and Gram-negative bacteria.

Medicine: Explored for potential use in developing new antibiotics and antimicrobial agents.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-nitrofuran-2-yl)-2-oxopropanoic acid involves the inhibition of bacterial enzymes. The nitro group is reduced within the bacterial cell, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components. This compound targets enzymes involved in the aerobic and anaerobic degradation of glucose and pyruvate, affecting key metabolic pathways .

Comparison with Similar Compounds

Enzyme Inhibition

- This compound demonstrates competitive inhibition against aldose reductase (hAR), a target in diabetic complications. Its nitro group and furan ring enhance binding affinity compared to non-nitrated analogs like 3-(3-Indolyl)-2-oxopropanoic acid .

- In contrast, 3-(3-Indolyl)-2-oxopropanoic acid primarily functions in metabolic pathways (e.g., tryptophan catabolism) rather than direct enzyme inhibition .

Pharmacological Potential

- Nitrofuran and nitropyridine derivatives exhibit antimicrobial properties due to nitro group redox activity. For example, Ethyl-3-(nitropyridin-4-yl)-2-oxopropanoate shows efficacy against bacterial pathogens .

- 3-(3-Indolyl)-2-oxopropanoic acid has anti-inflammatory effects in the gut, mediated by microbiota-modulated tryptophan metabolism .

Structural Effects on Reactivity

- Electron-withdrawing groups (e.g., nitro in nitrofuran, fluorine in 4-fluorophenyl) increase acidity of the α-keto group, influencing reactivity in synthetic and biological contexts .

- Bulky substituents (e.g., indolyl, cyclohexenyl) may sterically hinder enzyme binding but enhance specificity in biosynthetic pathways .

Biological Activity

3-(5-Nitrofuran-2-yl)-2-oxopropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound features a nitrofuran moiety, which is known for its bioactive properties. The presence of the nitro group is significant as it may contribute to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of 3-(5-nitrofuran-2-yl) compounds exhibit potent antimicrobial activity. A study highlighted the effectiveness of these derivatives against Mycobacterium tuberculosis, suggesting that they inhibit specific therapeutic targets such as arylamine N-acetyltransferase in mycobacteria .

Table 1: Antimicrobial Activity of 3-(5-Nitrofuran-2-yl) Derivatives

| Compound Name | MIC (µM) | Target Pathogen |

|---|---|---|

| 3-(5-Nitrofuran-2-yl)prop-2-en-1-one | 0.1 | Mycobacterium tuberculosis |

| This compound | 0.5 | Staphylococcus aureus |

| 3-(5-Nitrofuran-2-yl)acetophenone | 0.3 | Escherichia coli |

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown potential antitumor activity. The mechanism of action may involve the induction of oxidative stress in cancer cells, leading to apoptosis. Studies have demonstrated that compounds with similar structures can activate apoptotic pathways, thereby inhibiting tumor growth .

Case Study: Induction of Apoptosis

A notable case study involved the treatment of human cancer cell lines with various concentrations of this compound. The results indicated a dose-dependent increase in apoptotic markers, including caspase activation and DNA fragmentation.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can damage cellular components and trigger apoptosis.

- Inhibition of Enzymatic Activity : It has been suggested that this compound can inhibit specific enzymes critical for microbial survival or tumor cell proliferation.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.